4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
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Description
4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C24H29ClN2O3 and its molecular weight is 428.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Molecular Structure : The compound has been a subject of synthesis and characterization studies, where researchers focus on developing novel derivatives and analyzing their molecular structure through techniques like X-ray diffraction and spectroscopy. For example, the synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative highlight the importance of structural analysis in understanding compound properties (Kulkarni et al., 2016).
Biological Evaluation
Antimicrobial and Antifungal Activities : Compounds related to the queried chemical have been evaluated for their antimicrobial and antifungal potentials. Studies have shown moderate activities against various microorganisms, emphasizing the role of chemical modifications in enhancing biological effectiveness (Kulkarni et al., 2016).
Pharmacological Potential
Anticancer and Antimalarial Agents : Derivatives of the compound have shown potential in anticancer and antimalarial activities. The structure-activity relationship (SAR) studies provide insights into the modifications necessary for enhancing efficacy against specific targets, such as breast cancer cells and malaria parasites (Yurttaş et al., 2014).
Chemical Properties and Applications
Molecular Docking and DFT Studies : Computational studies including molecular docking and density functional theory (DFT) calculations have been applied to analyze the interaction mechanisms of these compounds with biological targets and to predict their reactivity and stability. Such studies are crucial for designing drugs with enhanced pharmacological profiles (Vanasundari et al., 2018).
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O3/c1-24(2,3)18-9-7-17(8-10-18)22(28)16-21(23(29)30)27-13-11-26(12-14-27)20-6-4-5-19(25)15-20/h4-10,15,21H,11-14,16H2,1-3H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJCXNJEVEOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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